4-Fluoro-3-nitrobenzenesulfonyl fluoride

Descripción general

Descripción

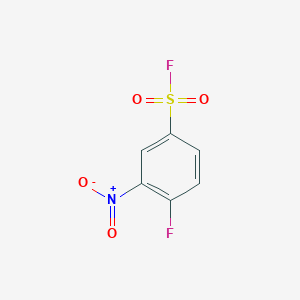

4-Fluoro-3-nitrobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3FNO4S. It is known for its applications in organic synthesis, chemical biology, and materials science. This compound is characterized by the presence of a fluorine atom, a nitro group, and a sulfonyl fluoride group attached to a benzene ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-nitrobenzenesulfonyl fluoride typically involves the fluorosulfonylation of aromatic compounds. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the C-SO2F bond .

Industrial Production Methods: Industrial production methods for this compound often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons, facilitating the formation of sulfonyl fluorides .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl fluoride group serves as an electrophilic center, reacting with nucleophiles to form sulfonamides, sulfonate esters, or thiosulfonates. Key findings include:

Reaction with Amines

-

Catalytic amidation using 1-hydroxybenzotriazole (HOBt) and silicon-based reductants (e.g., TMDS) achieves near-quantitative yields of sulfonamides. HOBt activates the S(VI)–F bond, enabling efficient coupling with sterically hindered amines .

-

Example : Reaction with tert-butylamine produces N-substituted sulfonamides via a two-step mechanism involving intermediate sulfonate-HOBt adducts .

| Nucleophile | Catalyst | Additive | Yield (%) | Source |

|---|---|---|---|---|

| t-BuNH₂ | HOBt | TMDS | 100 | |

| Aniline | HOBt | PMHS | 80 |

Reaction with Alcohols and Thiols

-

Sulfonyl fluorides react with alcohols under basic conditions to form sulfonate esters. Thiols undergo similar substitutions, generating thiosulfonates .

Reduction Reactions

The nitro group (–NO₂) can be selectively reduced to an amine (–NH₂) without affecting the sulfonyl fluoride moiety:

-

Catalytic hydrogenation (H₂/Pd/C) in ethanol reduces the nitro group to –NH₂, yielding 4-fluoro-3-aminobenzenesulfonyl fluoride.

-

Alternative reductants like SnCl₂/HCl or Fe/HCl achieve similar outcomes but with lower selectivity.

Electrochemical Fluorination

Sulfonyl fluorides can be synthesized electrochemically from thiols or disulfides. Key mechanistic insights:

-

Step 1 : Thiol oxidation to disulfides at the anode.

-

Step 2 : Disulfide oxidation generates sulfenyl fluoride intermediates, which further oxidize to sulfonyl fluorides .

-

Optimized conditions : Using KF as a fluoride source in a microflow reactor reduces reaction time to 5 minutes with 90% yield .

Biological Interactions

The sulfonyl fluoride group forms covalent bonds with nucleophilic residues (e.g., serine, cysteine) in proteins:

-

Enzyme inhibition : Acts as an irreversible inhibitor by modifying active-site residues, exemplified in studies with subtilisin Carlsberg .

-

19F NMR probes : The fluorine atom enables real-time monitoring of protein dynamics .

Nucleophilic Substitution Pathway

-

Activation : HOBt attacks the sulfur center, displacing fluoride and forming a sulfonate-HOBt intermediate .

-

Amidation : Nucleophilic amines displace HOBt, releasing the sulfonamide product .

Electrochemical Pathway

-

Radical cation intermediates form during disulfide oxidation, followed by nucleophilic fluorination and subsequent oxidation to sulfonyl fluorides .

Stability and Byproducts

Aplicaciones Científicas De Investigación

4-Fluoro-3-nitrobenzenesulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluorides.

Biology: The compound is utilized in chemical biology for the modification of biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is employed in the production of materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 4-fluoro-3-nitrobenzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .

Comparación Con Compuestos Similares

4-Nitrobenzenesulfonyl Fluoride: Similar structure but lacks the fluorine atom.

Benzenesulfonyl Fluoride: Lacks both the nitro and fluorine groups.

p-Toluenesulfonyl Fluoride: Contains a methyl group instead of the nitro and fluorine groups

Uniqueness: 4-Fluoro-3-nitrobenzenesulfonyl fluoride is unique due to the presence of both the fluorine and nitro groups, which impart distinct reactivity and properties. This combination makes it a versatile reagent in various chemical transformations and applications .

Actividad Biológica

4-Fluoro-3-nitrobenzenesulfonyl fluoride (FNBSF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and potential applications in medicinal chemistry. This article explores the biological activity of FNBSF, focusing on its mechanisms of action, interactions with biological molecules, and implications in various fields such as drug development and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of FNBSF is C₆H₄FNO₃S, characterized by a fluorine atom, a nitro group, and a sulfonyl fluoride moiety attached to a benzene ring. The presence of the sulfonyl fluoride group is particularly significant as it acts as a potent electrophile, allowing for covalent modifications of nucleophilic sites in proteins.

The mechanism of action of FNBSF primarily involves its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine. This reactivity is exploited in biochemical studies to modify proteins and peptides, which aids in understanding enzyme mechanisms and protein functions .

Enzyme Inhibition

FNBSF has been identified as a valuable tool for probing enzyme active sites. Its sulfonyl fluoride moiety can irreversibly inhibit various enzymes by reacting with critical nucleophilic residues. For instance, studies have shown that sulfonyl fluorides can effectively inhibit serine hydrolases by forming stable covalent adducts .

Antimicrobial Properties

Emerging research suggests that FNBSF may exhibit antimicrobial properties. While specific studies are still ongoing, the compound's structural features could contribute to its efficacy against certain pathogens.

Anticancer Activity

Preliminary investigations indicate that FNBSF may possess anticancer properties. The ability of sulfonyl fluorides to modify proteins involved in cell signaling pathways could be leveraged for therapeutic applications in cancer treatment.

Case Studies

- Inhibition of Dihydrofolate Reductase (DHFR) : A study demonstrated that FNBSF could irreversibly inhibit DHFR, an essential enzyme in folate metabolism. This inhibition was linked to the modification of serine residues within the active site, showcasing FNBSF's potential as an anticancer agent due to its role in nucleotide synthesis .

- Protein Modification Studies : Research utilizing FNBSF has shown its effectiveness in modifying various proteins involved in metabolic pathways. For example, it was used to study the dynamics of serine hydrolases, revealing insights into their catalytic mechanisms and substrate specificity .

Data Table: Biological Activities of FNBSF

Propiedades

IUPAC Name |

4-fluoro-3-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETWBEYHAMXIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300942 | |

| Record name | 4-fluoro-3-nitrobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500585-16-0 | |

| Record name | 4-fluoro-3-nitrobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.